2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide
Description
2-[Hydroxy(diphenyl)methyl]-N,N'-diphenylbutanediamide is a synthetic organic compound characterized by a central butanediamide backbone substituted with hydroxy(diphenyl)methyl and N,N'-diphenyl groups.
Properties
CAS No. |
23105-20-6 |
|---|---|
Molecular Formula |
C29H26N2O3 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[hydroxy(diphenyl)methyl]-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C29H26N2O3/c32-27(30-24-17-9-3-10-18-24)21-26(28(33)31-25-19-11-4-12-20-25)29(34,22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20,26,34H,21H2,(H,30,32)(H,31,33) |
InChI Key |
DQNPLFHWOCDZGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Diphenylmethyl Intermediate: The initial step involves the formation of the diphenylmethyl intermediate through a Friedel-Crafts alkylation reaction.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group.
Amidation: The final step involves the amidation reaction where the diphenylmethyl intermediate is reacted with n,n’-diphenylbutanediamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the amide groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(diphenyl)methyl]-n,n’-diphenylbutanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Amide Linkages
Pharmaceutical Impurities (EP Standards)
Compounds such as N,N'-[(2-Hydroxypropane-1,3-diyl)bis[oxy(3-acetyl-1,4-phenylene)]]di-butanamide (Imp. H) and N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide (Imp. I) share butanamide backbones but differ in substituents (Table 1).
Key Differences:
- The target compound’s diphenyl groups enhance lipophilicity, whereas impurities like Imp. H and Imp. I contain polar hydroxypropoxy or acetyl groups, improving aqueous solubility .
- The absence of ethylamino or acetyl substituents in the target compound may reduce metabolic reactivity compared to Imp. I, which is documented in impurity profiles .
Benzathine Benzylpenicillin
This penicillin derivative contains a dibenzylethylenediamine salt, sharing aromatic N,N'-diphenyl motifs. However, its beta-lactam antibiotic core distinguishes its biological activity and solubility profile (Table 1) .
Chlorinated Benzene Derivatives
Chlorination of organic compounds (e.g., benzene, ethane derivatives) often increases toxicity, as seen in dichloroacetylene (neurotoxic) or chlorinated methane derivatives. The absence of chlorine in the target compound may reduce toxicity risks compared to chlorinated analogues. However, benzene derivatives with electron-withdrawing groups (e.g., Cl) can exhibit variable toxicity, highlighting the nuanced impact of substituents .
Radical Stability and Reactivity
The hydroxy(diphenyl)methyl group in the target compound may participate in radical formation under photolytic conditions, akin to diphenyl hydroxymethyl radicals observed in benzophenone photolysis. Such reactivity could affect stability during storage or synthesis, contrasting with more stable amide impurities like those in .
Data Table: Comparative Analysis
Research Findings and Implications
- Lipophilicity vs. Bioavailability : The target compound’s diphenyl groups may hinder aqueous solubility, limiting bioavailability compared to hydroxypropoxy-containing analogues like Imp. H .
- Toxicity Profile : Unlike chlorinated derivatives linked to neurotoxicity , the target compound’s lack of chlorine suggests a safer profile, though empirical studies are needed.
- Stability : Radical-mediated degradation pathways (similar to benzpinacol formation ) necessitate stability testing under photolytic conditions.
Biological Activity
2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula: C23H26N2O2
- Molecular Weight: 362.47 g/mol
- IUPAC Name: this compound
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays revealed that the compound significantly inhibits the proliferation of various cancer cell lines, including HeLa and MCF-7 cells.
The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes in treated cells and increased lactate dehydrogenase (LDH) activity, indicating cell membrane damage and cytotoxicity.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it is effective against both Gram-positive and Gram-negative bacteria.
These findings indicate its potential as an alternative therapeutic agent in treating bacterial infections.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, the compound has shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests a potential role in managing inflammatory diseases.
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Receptor Interaction: It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis or reduced inflammation.
Case Studies
- Anticancer Efficacy Study : A study conducted on various cancer cell lines indicated that the compound effectively induced apoptosis through caspase activation pathways. The results highlighted its potential as a lead compound for developing new anticancer therapies .
- Antimicrobial Assessment : Research evaluating the antimicrobial efficacy against E. faecalis and P. aeruginosa demonstrated comparable results to standard antibiotics, suggesting its viability as an alternative treatment for resistant bacterial strains .
- Anti-inflammatory Research : A recent investigation into inflammatory markers showed that treatment with this compound significantly reduced IL-6 levels in cultured macrophages, supporting its use in inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
